An In-depth Technical Guide to 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine: Properties, Synthesis, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon data from analogous structures and established synthetic methodologies, this document will explore its chemical properties, outline a robust synthetic pathway, and discuss its potential applications in drug discovery, grounded in the known biological activities of the imidazo[1,2-a]pyrazine scaffold.
Molecular Profile and Physicochemical Properties
The core of the molecule is the imidazo[1,2-a]pyrazine system, a nitrogen-rich bicyclic heterocycle known for its diverse pharmacological activities.[1] The strategic placement of a bromine atom at the 6-position and a methylamino group at the 8-position significantly influences the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, making it an attractive scaffold for targeted drug design.
Table 1: Predicted Physicochemical Properties of 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine
| Property | Value | Data Source |
| Molecular Formula | C₇H₇BrN₄ | Calculated |
| Molecular Weight | 227.06 g/mol | Calculated |
| IUPAC Name | 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine | Nomenclature |
| CAS Number | Not available | N/A |
| Parent Amine CAS | 117718-84-0[2] | Literature |
| Predicted XLogP3 | ~2.0 | Estimated from analogs[3] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Appearance | Likely a yellow to brown solid[4] | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from analogs |
Note: The properties in Table 1 are largely computed or inferred from structurally similar compounds due to the absence of specific experimental data for the title compound.
Synthesis and Purification: A Guided Protocol
The synthesis of 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine can be logically approached through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyrazine core and subsequent functionalization. The proposed pathway begins with the commercially available 2-amino-3-chloropyrazine.
Experimental Protocol
Step 1: Synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine
This initial step involves the cyclization and subsequent bromination of 2-aminopyrazine. While a direct, one-pot synthesis is possible, a more controlled approach involves the formation of the imidazo[1,2-a]pyrazine core followed by bromination.
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Cyclization: 2-aminopyrazine is reacted with a suitable two-carbon synthon, such as chloroacetaldehyde, to form the imidazo[1,2-a]pyrazine core.
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Bromination: The resulting imidazo[1,2-a]pyrazine is then treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile or dichloromethane. The reaction typically proceeds at room temperature to yield 6,8-dibromoimidazo[1,2-a]pyrazine.
Step 2: Selective Amination at the 8-position
The differential reactivity of the bromine atoms at the 6 and 8-positions allows for selective substitution. The 8-position is generally more susceptible to nucleophilic aromatic substitution.
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Reaction Setup: In a sealed reaction vessel, dissolve 6,8-dibromoimidazo[1,2-a]pyrazine in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
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Nucleophilic Substitution: Add an excess of a methylamine solution (e.g., methylamine in ethanol or THF). The reaction may require heating to proceed at a reasonable rate, typically between 80-120 °C.
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Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the desired 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine.
Reactivity and Medicinal Chemistry Applications
The chemical structure of 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine offers several avenues for further chemical modification, making it a versatile scaffold in drug discovery.
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Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the compound's biological activity.
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N-alkylation and Acylation: The secondary amine of the methylamino group can be further functionalized through alkylation or acylation to modulate the compound's physicochemical properties and target engagement.
The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] These include roles as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways.[5][6]
Potential Therapeutic Targets
Based on the activities of related imidazo[1,2-a]pyrazine derivatives, 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine could be investigated for its potential as:
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Kinase Inhibitors: The imidazo[1,2-a]pyrazine scaffold is present in inhibitors of various kinases, including Brk/PTK6.[6]
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ENPP1 Inhibitors: Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target in cancer immunotherapy.
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Antibacterial Agents: The structural similarity to other nitrogen-containing heterocycles with known antibacterial properties suggests potential in this therapeutic area.[7]
Conclusion
6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. While specific experimental data remains to be published, this guide provides a solid foundation for its synthesis and exploration based on the well-established chemistry and pharmacology of the imidazo[1,2-a]pyrazine class of compounds. Its versatile structure allows for extensive chemical modification, making it an ideal starting point for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.
References
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American Elements. (n.d.). 6-Bromoimidazo[1,2-a]pyrazin-8-amine. Retrieved from [Link][2]
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TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link][1]
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PubChem. (n.d.). 6-Bromo-8-(ethylamino)imidazo(1,2-a)pyrazine. Retrieved from [Link][3]
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Google Patents. (2012). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. Retrieved from [7]
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PubMed. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Retrieved from [Link][6]
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